molecular formula C11H19NO2 B1293038 4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one CAS No. 915923-74-9

4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one

Cat. No. B1293038
CAS RN: 915923-74-9
M. Wt: 197.27 g/mol
InChI Key: HIRLALHAPSIRQO-UHFFFAOYSA-N
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Description

The compound “4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The piperidine ring is attached to a butan-2-one group, also known as a ketone. This structure could potentially have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various methods, including coupling reactions . The synthesis of similar compounds often involves multi-step pathways, including cyclization and amination .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ketone group could undergo reactions such as reduction to an alcohol or condensation with amines to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of functional groups, the overall size and shape of the molecule, and the types of intermolecular forces present .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific study. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound could be vast, given the wide range of activities exhibited by piperidine derivatives . Future research could explore its potential uses in medicine, as well as its chemical properties and reactivity .

properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-10-6-4-5-7-12(10)11(14)8-9(2)13/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRLALHAPSIRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649241
Record name 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylpiperidin-1-yl)butane-1,3-dione

CAS RN

915923-74-9
Record name 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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